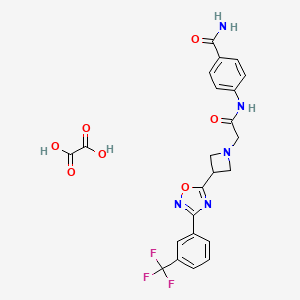![molecular formula C21H16N4O5S B2983616 3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one CAS No. 927542-74-3](/img/structure/B2983616.png)
3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one is a complex organic compound with a unique structure that combines a hydroquinoxalinone core with a sulfonamide group and a nitrophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Hydroquinoxalinone Core: This step involves the cyclization of an appropriate diamine with a diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The hydroquinoxalinone intermediate is then reacted with a sulfonyl chloride derivative, such as 4-nitrobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the aromatic ring using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted derivatives with various functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one depends on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Materials Science: The electronic properties of the compound can be exploited in the design of semiconductors or other functional materials.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Methyl-2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
3-(5-Methyl-2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one: Contains a methoxyphenyl group instead of a nitrophenyl group.
Propiedades
IUPAC Name |
N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c1-13-6-11-17(24-31(29,30)15-9-7-14(8-10-15)25(27)28)16(12-13)20-21(26)23-19-5-3-2-4-18(19)22-20/h2-12,24H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAAGUMGXGWLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
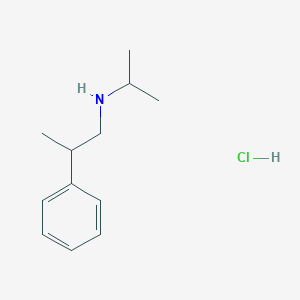
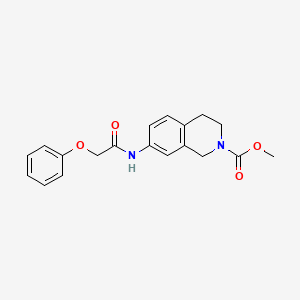
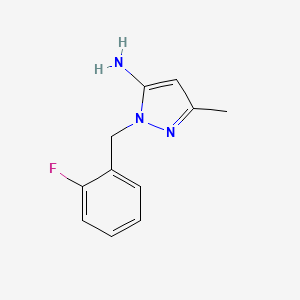
![2-[[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2983539.png)

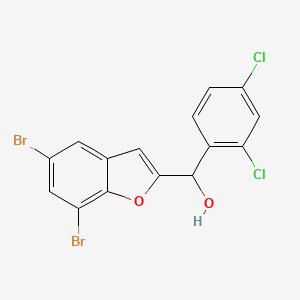
![3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2983544.png)
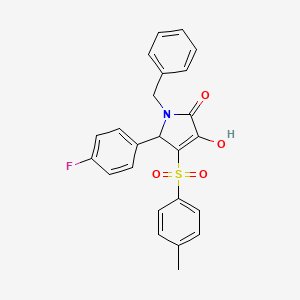
![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2983548.png)

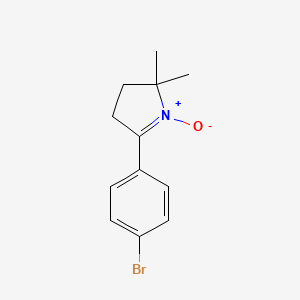
![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)

